
2-Acetylthioisobutyric Acid
Overview
Description
Chemical Identity: 2-Acetylthioisobutyric Acid (CAS: 135937-96-1) is a sulfur-containing organic compound with the molecular formula C₆H₁₀O₃S and a molecular weight of 162.21 g/mol. Its IUPAC name is 2-acetylsulfanyl-2-methylpropanoic acid, and its SMILES representation is CC(=O)SC(C)(C)C(=O)O .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetylthioisobutyric Acid can be synthesized through several methods. One common method involves the reaction of a ketone or enone with sulfuric acid under acidic conditions. This reaction is relatively straightforward and occurs under mild conditions .
Industrial Production Methods
In industrial settings, the production of 2-acetylthio-2-methylpropanoic acid often involves the use of high vacuum distillation and recrystallization from benzene. This ensures the purity of the compound, which is crucial for its use in pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-Acetylthioisobutyric Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the acetylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetylthioisobutyric Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-acetylthio-2-methylpropanoic acid involves its interaction with molecular targets and pathways in biological systems. It can act as a precursor to thiol-containing compounds, which are essential in various biochemical processes. The acetylthio group can undergo hydrolysis to release thiols, which then participate in redox reactions and other metabolic pathways .
Comparison with Similar Compounds
Physical Properties :
- Storage : Requires storage at -20°C and transport at room temperature.
- Form : Typically supplied as a neat liquid .
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 2-Acetylthioisobutyric Acid:
2-Hydroxyisobutyric Acid (CAS: 594-61-6)
- Molecular Formula : C₄H₈O₃
- Molecular Weight : 104.11 g/mol .
- Functional Groups : Contains a hydroxyl (-OH) and carboxylic acid (-COOH) group.
- Safety Profile :
- Applications : Used in polymer synthesis (e.g., polymethyl methacrylate) and as a pharmaceutical intermediate .
Comparison :
2-Methylbutyric Acid (CAS: 116-53-0)
- Molecular Formula : C₅H₁₀O₂
- Molecular Weight : 102.13 g/mol .
- Functional Groups : Branched-chain carboxylic acid .
- Applications : Used as a flavoring agent and in organic synthesis .
Comparison :
Property | This compound | 2-Methylbutyric Acid |
---|---|---|
Branching | Tertiary carbon (C(C)(C)) | Secondary branching |
Sulfur Content | Present (thioester) | Absent |
Typical Use | Biochemical intermediates | Food additives, fragrances |
2-Oxobutyric Acid (CAS: 600-18-0)
- Molecular Formula : C₄H₆O₃
- Molecular Weight : 102.09 g/mol .
- Functional Groups : Ketone (-CO) and carboxylic acid (-COOH) .
- Toxicity : Toxic if swallowed or in contact with skin .
Comparison :
Isobutyric Acid (CAS: 79-31-2)
- Molecular Formula : C₄H₈O₂
- Molecular Weight : 88.11 g/mol .
- Functional Groups : Simple branched carboxylic acid .
- Applications : Solvent, perfume base, and chemical precursor .
Comparison :
Property | This compound | Isobutyric Acid |
---|---|---|
Complexity | Higher (thioester + acid) | Lower (single acid) |
Volatility | Likely lower due to higher MW | High volatility |
Industrial Use | Specialty chemicals | Bulk chemicals |
Key Research Findings
Thioester vs. Hydroxyl Reactivity :
- The thioester group in this compound confers unique reactivity, such as nucleophilic acyl substitution, unlike the hydroxyl group in 2-Hydroxyisobutyric Acid .
- Thioesters are less polar than hydroxyl analogs, influencing solubility and bioavailability.
Synthetic Utility :
- The branched structure of this compound may enhance steric hindrance in reactions compared to linear analogs like 2-Oxobutyric Acid .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing 2-Acetylthioisobutyric Acid in experimental settings?
To ensure accurate characterization, employ nuclear magnetic resonance (NMR) for structural elucidation of the acetylthio and isobutyric moieties. Pair this with high-performance liquid chromatography (HPLC) to assess purity and quantify impurities. Cross-validate results using mass spectrometry (MS) for molecular weight confirmation. For stability assessments, conduct accelerated degradation studies under varying pH and temperature conditions, monitored via UV-Vis spectroscopy .
Q. What safety precautions are essential when handling this compound in laboratory settings?
Critical precautions include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.
- Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and decontaminate surfaces with ethanol .
- Storage : Store in a cool, dry place away from oxidizing agents to prevent degradation. Regularly review safety data sheets (SDS) for updates .
Q. How should researchers design experiments to assess the reactivity of this compound with nucleophiles?
Adopt a kinetic study framework :
- Prepare standardized solutions of the compound in aprotic solvents (e.g., DMSO or THF).
- Introduce nucleophiles (e.g., amines, thiols) under controlled temperatures.
- Monitor reaction progress via FT-IR to track carbonyl group disappearance.
- Use stopped-flow techniques for rapid kinetic measurements. Validate results with computational modeling (e.g., DFT calculations) to correlate experimental and theoretical reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity profiles of this compound?
Address discrepancies through:
- Meta-analysis : Aggregate data from peer-reviewed studies, prioritizing those with standardized OECD test guidelines.
- Dose-response modeling : Use nonlinear regression to identify threshold effects.
- In silico toxicology : Apply tools like QSAR models to predict unmetabolized compound interactions. Cross-reference findings with in vitro cytotoxicity assays (e.g., MTT assays on hepatic cell lines) .
Q. What experimental design principles optimize the synthesis of this compound for improved yield and purity?
Implement Design of Experiments (DoE) :
- Screen variables (e.g., reaction temperature, catalyst concentration) via Plackett-Burman designs to identify critical factors.
- Optimize conditions using response surface methodology (RSM) .
- Monitor byproduct formation via GC-MS and adjust purification protocols (e.g., recrystallization solvents) accordingly. Validate scalability in pilot batches .
Q. What methodologies are recommended for studying the metabolic fate of this compound in biological systems?
Use isotopic labeling (e.g., ¹⁴C or ²H) to trace metabolic pathways. Conduct in vitro assays with liver microsomes to identify phase I metabolites. Pair with LC-MS/MS for sensitive detection of phase II conjugates (e.g., glucuronides). Validate findings with in vivo rodent models, collecting plasma and urine for pharmacokinetic profiling .
Q. How should researchers address missing data in longitudinal studies involving this compound exposure?
Apply multiple imputation (MI) techniques:
- Generate 5–10 imputed datasets using chained equations (MICE).
- Validate imputation models via sensitivity analyses (e.g., comparing complete-case and MI results).
- Use Bayesian frameworks to account for uncertainty in missing data mechanisms .
Q. Methodological Notes
- Data Validation : Cross-check analytical results with orthogonal methods (e.g., NMR + HPLC) to minimize instrumental bias .
- Safety Compliance : Regularly consult updated SDS and institutional guidelines for hazard mitigation .
- Ethical Reporting : Disclose all experimental conditions and statistical assumptions to ensure reproducibility .
Properties
Molecular Formula |
C6H10O3S |
---|---|
Molecular Weight |
162.21 g/mol |
IUPAC Name |
2-acetylsulfanyl-2-methylpropanoic acid |
InChI |
InChI=1S/C6H10O3S/c1-4(7)10-6(2,3)5(8)9/h1-3H3,(H,8,9) |
InChI Key |
VWFLRUHSTBKRHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC(C)(C)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.